molecular formula C10H13NO2 B13158097 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde

5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13158097
M. Wt: 179.22 g/mol
InChI Key: WUZGULVOWGRAIP-UHFFFAOYSA-N
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Description

5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a 3,3-dimethylazetidin-1-yl group and an aldehyde group, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the aldehyde group on the furan ring . Another method includes the protection of the aldehyde group followed by deprotonation and quenching with deuterated water . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions:

Scientific Research Applications

5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The furan ring and the aldehyde group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde include:

    4-(furan-2-yl)-3,3-dimethylazetidin-2-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.

    2-furoic acid: This is a simpler furan derivative with a carboxylic acid group.

    Furfural: This compound has an aldehyde group on the furan ring but lacks the azetidinyl substitution. The uniqueness of this compound lies in its combination of the furan ring, azetidinyl group, and aldehyde group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-(3,3-dimethylazetidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-10(2)6-11(7-10)9-4-3-8(5-12)13-9/h3-5H,6-7H2,1-2H3

InChI Key

WUZGULVOWGRAIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=CC=C(O2)C=O)C

Origin of Product

United States

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